4,6-Dimethoxy-5-nitropyrimidine
Overview
Description
4,6-Dimethoxy-5-nitropyrimidine is an organic compound with the molecular formula C6H7N3O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups at positions 4 and 6, and a nitro group at position 5 on the pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
It’s known that nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid yields the corresponding 5,5-dinitro derivatives . This suggests that 4,6-Dimethoxy-5-nitropyrimidine might interact with its targets through a similar nitration process.
Result of Action
It’s known that the nitration of 2-substituted 4,6-dihydroxypyrimidines leads to the formation of 1,1-diamino-2-r-2-nitroethylene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethoxy-5-nitropyrimidine can be synthesized through the nitration of 4,6-dimethoxypyrimidine. The nitration process typically involves the use of nitric acid in the presence of acetic acid as a solvent. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 5-position of the pyrimidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using concentrated nitric acid and sulfuric acid. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 5-position can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Reduction: Formation of 4,6-dimethoxy-5-aminopyrimidine.
Oxidation: Formation of 4,6-dimethoxy-5-formylpyrimidine or 4,6-dimethoxy-5-carboxypyrimidine.
Scientific Research Applications
4,6-Dimethoxy-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-5-nitropyrimidine: Similar structure but with hydroxyl groups instead of methoxy groups.
4,6-Dimethoxy-2-methyl-5-nitropyrimidine: Similar structure with an additional methyl group at the 2-position.
5-Nitro-2,4-dimethoxypyrimidine: Similar structure but with the nitro group at the 5-position and methoxy groups at the 2 and 4 positions.
Uniqueness
4,6-Dimethoxy-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both methoxy and nitro groups allows for a wide range of chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
4,6-dimethoxy-5-nitropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-12-5-4(9(10)11)6(13-2)8-3-7-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNSJECDVDBDTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065956 | |
Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15846-14-7 | |
Record name | 4,6-Dimethoxy-5-nitropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15846-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015846147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 4,6-dimethoxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethoxy-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4,6-Dimethoxy-5-nitropyrimidine influence its hydrogen bonding patterns?
A: The position of the amino group significantly impacts the hydrogen bonding network formed by this compound isomers. In 2-amino-4,6-dimethoxy-5-nitropyrimidine, the molecule forms sheets stabilized by N-H...N and N-H...O hydrogen bonds. [] Conversely, in 4-amino-2,6-dimethoxy-5-nitropyrimidine, N-H...N hydrogen bonds primarily link pairs of molecules into dimers. These dimers then assemble into sheets through weaker C-H...O interactions. [] This difference highlights how subtle structural changes can significantly alter intermolecular interactions.
Q2: Beyond hydrogen bonding, are there other intermolecular forces at play in the crystal structure of 4-amino-2,6-dimethoxy-5-nitropyrimidine?
A: Yes, in addition to hydrogen bonding, π-π stacking interactions contribute to the three-dimensional structure of 4-amino-2,6-dimethoxy-5-nitropyrimidine. [] These interactions occur between the electron-rich aromatic rings of neighboring molecules, further stabilizing the crystal lattice.
Q3: What types of reactions has this compound been reported to undergo?
A: Research indicates that this compound reacts with methylhydrazine. [, ] Specifically, it has been found to yield 4-hydrazine-6-hydroxypyrimidine as a product under certain reaction conditions. [] This reactivity suggests the potential for further derivatization and exploration of its chemical space.
- Hydrogen bonding in nitroaniline analogues: hydrogen-bonded sheets in 2-amino-4,6-dimethoxy-5-nitropyrimidine and pi-stacked hydrogen-bonded sheets in 4-amino-2,6-dimethoxy-5-nitropyrimidine.
- The reaction of methylhydrazine with various 2-substituted 4,6-dimethoxy-5-nitropyrimidines.
- A study of certain novel reactions of this compound.
- Reaction of this compound with methylhydrazine. Formation of 4-hydrazine-6-hydroxypyrimidine.
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